molecular formula C24H28N4OS B11083189 N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 538336-49-1

N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11083189
CAS No.: 538336-49-1
M. Wt: 420.6 g/mol
InChI Key: MZVUGGPGKZEWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound with a molecular formula of C24H28N4OS and a molecular weight of 420.581 . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The resulting triazole intermediate is then reacted with a sulfanyl group and subsequently with an acetamide derivative to form the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Chemical Reactions Analysis

N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Properties

CAS No.

538336-49-1

Molecular Formula

C24H28N4OS

Molecular Weight

420.6 g/mol

IUPAC Name

N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H28N4OS/c1-17-13-14-18(2)21(15-17)28-23(19-9-5-3-6-10-19)26-27-24(28)30-16-22(29)25-20-11-7-4-8-12-20/h3,5-6,9-10,13-15,20H,4,7-8,11-12,16H2,1-2H3,(H,25,29)

InChI Key

MZVUGGPGKZEWJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.